Calcium sulfate

概要

説明

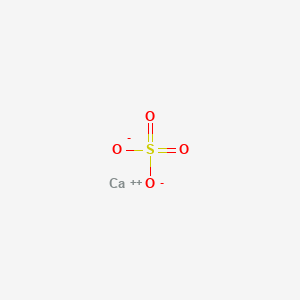

Calcium sulfate (CaSO₄) is a versatile inorganic compound with three primary crystalline forms: anhydrous this compound (γ-anhydrite), this compound hemihydrate (CaSO₄·0.5H₂O), and this compound dihydrate (gypsum, CaSO₄·2H₂O). Its properties vary significantly across these forms, influencing its applications in medicine, construction, and food industries .

準備方法

Wet Chemical Synthesis of Calcium Sulfate Dihydrate

Acid-Carbonate Neutralization

The reaction between calcium carbonate (CaCO₃) and sulfuric acid (H₂SO₄) remains a cornerstone for producing acicular this compound dihydrate (CaSO₄·2H₂O) with high aspect ratios. Key parameters include:

-

Acid concentration : Optimal H₂SO₄ concentrations of 120–180 g/L yield crystals with aspect ratios of 10:1 .

-

Slurry density : Calcium carbonate slurries at 300–600 g/L solids ensure efficient reaction kinetics .

-

pH control : Maintaining a final slurry pH of 0.5–1.5 minimizes residual carbonate (<3% CaCO₃) .

Agitation methods critically influence crystal morphology. Turbine impellers operating at peripheral velocities of 4–15 m/s prevent sedimentation and promote uniform crystal growth . Post-reaction aging for 0.25–2 hours further reduces unreacted carbonate through slow equilibration.

Table 1: Process Parameters for Acid-Carbonate Synthesis

| Parameter | Optimal Range | Impact on Product |

|---|---|---|

| H₂SO₄ concentration | 120–180 g/L | Aspect ratio ↑ (5:1 to 15:1) |

| CaCO₃ slurry density | 300–600 g/L | Reaction rate ↑, residual CaCO₃ ↓ |

| Agitation velocity | 4–15 m/s | Crystal uniformity ↑ |

| Aging time | 0.25–2 hours | Residual CaCO₃ ↓ (0.5–5 wt%) |

Industrial implementations often utilize sulfuric acid by-products from titanium dioxide production, which contain 80–250 g/L H₂SO₄ and trace iron (<200 ppm) . Filtration and washing yield filter cakes with <25% free moisture, suitable for direct use in papermaking.

Hydrothermal Conversion in Hypersaline Brines

Phase Transformation Dynamics

This compound dihydrate (gypsum) undergoes reversible conversion to hemihydrate (bassanite) in hypersaline solutions. Recent studies demonstrate that brines with >4 M NaCl at 80–110°C achieve complete transformation within 5 minutes . The process follows a dissolution-reprecipitation mechanism, where gypsum dissolves and bassanite nucleates preferentially under high ionic strength.

Table 2: Brine-Mediated Phase Conversion Efficiency

| NaCl Concentration (M) | Temperature (°C) | Time to Bassanite Formation |

|---|---|---|

| 4.0 | 80 | <5 minutes |

| 5.0 | 90 | <2 minutes |

| 6.0 | 110 | Instantaneous |

Cooling the brine to ambient temperatures reverts bassanite to gypsum, enabling cyclic production without autoclaves . This method reduces energy consumption by 40% compared to traditional autoclave processes, leveraging water’s high heat capacity for thermal efficiency.

High-Gravity Reactive Precipitation for Hemihydrate

Rotating Packed Bed (RPB) Reactor Design

α-Calcium sulfate hemihydrate (α-CSH) with low aspect ratios (3:1) is synthesized via a two-step process:

-

Precursor formation : Rapid mixing of Na₂SO₄ and CaCl₂ in ethanol/water (1:1 v/v) within an RPB reactor produces this compound dihydrate (CSD) with controlled morphology .

-

Salt solution dehydration : CSD is treated in CaCl₂ solution (90–95°C) with 0.1 wt% citric acid, inducing dehydration to α-CSH within 4 hours .

Ethanol acts as a morphology modifier, suppressing longitudinal growth to yield equiaxed crystals. Compared to stirred tank reactors (STRs), RPB systems enhance mass transfer by 200%, reducing reaction times from 30 minutes to 5 seconds .

Table 3: RPB vs. STR Performance Metrics

| Metric | RPB Reactor | STR Reactor |

|---|---|---|

| Mixing time | 5 seconds | 30 minutes |

| Crystal aspect ratio | 3:1 | 10:1 |

| Phase purity | 98% α-CSH | 85% α-CSH |

Autoclave-Free Hydrothermal Synthesis of Anhydrite Whiskers

Phosphogypsum Upcycling

Anhydrous this compound (AH) whiskers are synthesized from phosphogypsum (PG) waste in H₂SO₄ solutions (20–30 wt%) at 100–120°C. Key findings include:

-

Solid/solution ratio : 1:60 (w/v) maximizes whisker yield (95%) .

-

Additives : Maleic acid (0.5 wt%) reduces aspect ratios from 50:1 to 20:1 by inhibiting axial growth .

Table 4: Hydrothermal Whisker Synthesis Parameters

| H₂SO₄ Concentration (wt%) | Reaction Time (h) | Aspect Ratio | Whisker Yield (%) |

|---|---|---|---|

| 20 | 1 | 35:1 | 95 |

| 25 | 2 | 25:1 | 85 |

| 30 | 3 | N/A | 0* |

*At 30 wt% H₂SO₄, whisker formation is suppressed due to excessive ionic strength disrupting nucleation .

Industrial-Scale Continuous Production

Continuous Stirred-Tank Reactor (CSTR) Systems

Large-scale this compound dihydrate production employs CSTRs with:

-

Parallel aging tanks : Secondary tanks (80 m³) with gentle agitation (0.5 m/s) reduce residual carbonate to <2% .

Filtration using horizontal membrane presses achieves 22–25% moisture content, with Fe contamination <200 ppm after washing .

化学反応の分析

Hydration and Dehydration Reactions

Calcium sulfate's most notable reactions involve hydration and dehydration, transitioning between its different forms .

-

Dehydration of Gypsum: When heated, gypsum (CaSO₄·2H₂O) undergoes partial dehydration to form bassanite (CaSO₄·nH₂O, where 0.5 ≤ n ≤ 0.8), commonly known as plaster of Paris .

This reaction is endothermic, requiring heat input to drive off water. Temperatures between 100 and 150°C are typically used, although industrial calcination may reach 170°C .

-

Hydration of Anhydrous this compound: Anhydrous this compound (CaSO₄) can absorb water to form this compound hydrate. Water molecules occupy spaces within the ionic lattice, releasing energy in the form of heat .

Reactions in Flue-Gas Desulfurization

This compound is produced as a byproduct in flue-gas desulfurization (FGD) processes, where sulfur dioxide (SO₂) is removed from exhaust gases by injecting limestone (CaCO₃) .

Alternative methods employ lime, producing calcium sulfite that oxidizes into this compound upon storage .

Reaction with Sulfuric Acid

In the production of phosphoric acid, calcium phosphate reacts with sulfuric acid, resulting in the precipitation of this compound . Similarly, in hydrogen fluoride production, calcium fluoride reacts with sulfuric acid to precipitate this compound .

Solubility and Precipitation Reactions

The solubility of this compound in water is unique because it decreases as temperature increases . This retrograde solubility leads to precipitation in hotter zones of heating systems and contributes to scale formation in boilers .

Factors Affecting this compound Solubility

High-Temperature Decomposition

At very high temperatures (above 1500°C), this compound decomposes to release toxic oxides of sulfur .

Role as an Oxidizing Agent

At elevated temperatures, this compound can act as an oxidizing agent by releasing oxygen. This property is utilized in aluminothermy .

Interactions with Other Compounds

-

Scale Inhibitors: Substances like salicylic acid and modified polyaspartic acid can inhibit this compound crystallization, prolonging induction time and disrupting crystal structures .

-

Calcium Phosphate: Incorporation of calcium phosphate into this compound hemihydrate (CSH) powder affects the pH of the solution .

Thermal Decomposition

This compound dihydrate (CaSO₄·2H₂O) undergoes thermal decomposition in multiple stages when heated from 25 to 500°C :

-

Dehydration:

-

Further Dehydration and Lattice Modification

科学的研究の応用

Properties of Calcium Sulfate

This compound exists primarily in two forms: anhydrous (CaSO₄) and dihydrate (CaSO₄·2H₂O). The dihydrate form is commonly known as gypsum. Both forms exhibit unique properties that make them suitable for various applications:

- Biocompatibility : this compound is well-tolerated by the body and does not elicit significant inflammatory responses when used in medical applications .

- Osteoconductivity : Its structure is similar to bone, promoting bone growth and healing .

- Absorbability : this compound is bioabsorbable, meaning it can be gradually replaced by natural bone tissue over time .

Bone Regeneration

This compound has been widely used in orthopedics and dentistry as a bone graft substitute. Its applications include:

- Filling Bone Defects : It effectively fills contained bony defects such as metaphyseal voids after fractures or cysts. Studies indicate that it can be absorbed completely within six months post-implantation .

- Delivery Vehicle : this compound can serve as a vehicle for delivering antibiotics and growth factors, enhancing its effectiveness in treating infections and promoting healing .

Case Study: Treatment of Osteomyelitis

A randomized clinical trial demonstrated that antibiotic-impregnated this compound significantly reduced surgical morbidity associated with chronic osteomyelitis while maintaining high infection eradication rates .

Dental Applications

In dentistry, this compound is used for:

- Guided Tissue Regeneration : It acts as a barrier material to promote tissue regeneration around dental implants and in periodontal defects .

- Bone Grafting : As a graft material, it supports the regeneration of bone tissue in various dental procedures .

Case Study: Periodontal Defect Repair

Clinical reviews have shown that this compound pellets used in periodontal defect repair resulted in significant improvements in clinical parameters such as probing depth and attachment level .

Construction Industry

This compound is a key ingredient in the production of plaster of Paris and stucco. Its properties make it suitable for:

- Building Materials : Used in wall construction, blocks, panels, and mortars due to its strength and durability .

Food Industry

In the food sector, this compound is recognized as an approved food additive (E516) with various roles:

- Coagulant : Commonly used in tofu production to achieve desired texture.

- Stabilizer : Acts as a thickener and anti-caking agent in baked goods and processed foods .

Summary Table of Applications

| Application Field | Specific Uses | Benefits |

|---|---|---|

| Medicine | Bone graft substitute | Biocompatibility, osteoconductivity |

| Antibiotic delivery | Enhanced healing rates | |

| Guided tissue regeneration | Improved tissue repair | |

| Construction | Plaster of Paris, stucco | Strength and durability |

| Food Production | Coagulant for tofu | Improved texture |

| Stabilizer in baked goods | Prevents caking |

作用機序

硫酸カルシウムは、主にカルシウム-酸素-硫黄結合の緻密なネットワークを形成する能力によって作用します。生物系では、新しい骨細胞が接着して増殖するための足場を提供することにより、骨成長を促進します。 工業用途では、硬くて安定したマトリックスを形成する能力により、建設材料に最適です .

類似の化合物との比較

硫酸カルシウムは、以下のような他の硫酸塩化合物と比較することができます。

硫酸マグネシウム(MgSO₄): エプソム塩として知られ、医学では瀉下薬として、農業では土壌改良剤として使用されます。

硫酸ストロンチウム(SrSO₄): 花火や他のストロンチウム化合物の前駆体として使用されます。

硫酸バリウム(BaSO₄): 医学画像では放射線造影剤として、塗料やコーティングの製造では使用されます

硫酸カルシウムは、その入手容易性、無水物、石膏、パリの石膏などさまざまな形態での多様性、および工業用途と医療用途の両方での幅広い用途により、ユニークです。

類似化合物との比較

Key Physical and Chemical Properties

- Molar Mass :

- Solubility in Water (20°C) :

- Density :

Calcium Sulfate vs. Calcium Phosphate (Hydroxyapatite)

Research Findings :

- This compound’s rapid resorption limits its standalone use in load-bearing applications, whereas hydroxyapatite provides long-term structural support .

- Biphasic composites (e.g., CaSO₄/hydroxyapatite) balance degradation and mechanical performance for bone repair .

This compound vs. Magnesium Sulfate Whiskers

Research Findings :

- Magnesium sulfate whiskers outperform this compound in enhancing tensile strength and toughness in ABS polymer composites .

This compound vs. Calcium Carbonate

Research Findings :

- In cement systems, this compound optimizes hydration kinetics, while calcium carbonate primarily acts as a filler .

This compound vs. Calcium Sulfoaluminate in Cements

| Property | This compound | Calcium Sulfoaluminate |

|---|---|---|

| Role in Hydration | Controls ettringite/monosulfate ratios | Primary reactant for ettringite formation |

| Optimal Molar Ratio | M = 1.5–2.5 (vs. ye’elimite) | N/A |

Research Findings :

- This compound content directly impacts cement properties:

Data Tables

Table 1: Solubility and Physical Properties

| Compound | Solubility (g/L, 20°C) | Molar Mass (g/mol) | Density (g/cm³) |

|---|---|---|---|

| This compound (Anhydrous) | 2.1 | 136.14 | 2.96 |

| This compound (Dihydrate) | 2.4 | 172.17 | 2.32 |

| Hydroxyapatite | ~0.003 | 502.31 | 3.16 |

Table 2: Performance in Composite Materials

| Composite Component | Tensile Strength | Degradation Rate | Key Application |

|---|---|---|---|

| This compound Whisker | Moderate | Fast | Biomedical |

| Magnesium Sulfate Whisker | High | N/A | Industrial |

生物活性

Calcium sulfate (CaSO₄) is a versatile compound widely recognized for its applications in various fields, particularly in medicine as a bone graft substitute and in construction as a cementing agent. This article delves into the biological activity of this compound, focusing on its properties, mechanisms of action, and clinical applications, supported by data tables and case studies.

Overview of this compound

This compound exists in several forms, including gypsum (CaSO₄·2H₂O), bassanite (CaSO₄·0.5H₂O), and anhydrite (CaSO₄). The choice of form can influence its biological activity, particularly in orthopedic applications where degradation rates and bioactivity are critical.

Biological Properties

1. Osteoconductivity and Biocompatibility

this compound has inherent osteoconductive properties, making it suitable for bone regeneration. It provides a scaffold for new bone formation due to its structural similarity to natural bone. Studies have demonstrated that this compound promotes osteoblast activity and mineralization, facilitating new bone growth.

2. Degradation Mechanism

The degradation of this compound occurs through dissolution and cellular phagocytosis. The rate of degradation can be modulated by incorporating additives such as calcium carbonate or calcium phosphate, which can enhance bone formation while controlling the resorption rate .

Case Studies

Case Study 1: Bone Graft Substitute in Sheep Models

A study involving sheep models assessed the efficacy of this compound as a bone graft substitute for metaphyseal defects. The results indicated that this compound led to new bone formation comparable to autografts within 12 weeks. Histological analysis showed that the majority of the this compound had been resorbed, with new bone quality similar to that of autograft-treated bones .

| Treatment Type | New Bone Volume Fraction | Resorption Time |

|---|---|---|

| Autograft | High | 12 weeks |

| This compound | High | 12 weeks |

| Control | None | N/A |

Case Study 2: Sinus Augmentation Procedures

In a clinical trial on sinus augmentation using this compound, histological evaluations revealed significant new tissue formation. The modified application technique resulted in improved bone density and reduced graft shrinkage during healing .

| Group | Mean Bone Density (%) | Graft Shrinkage |

|---|---|---|

| Control | 34.25 ± 10.02 | High |

| Test | 55.54 ± 19.82 | Low |

Clinical Applications

This compound is utilized in various medical applications:

- Bone Void Filler : Effective in treating metaphyseal voids after fractures and in simple bone cysts.

- Delivery Vehicle : Serves as a carrier for antibiotics, enhancing infection control during surgical procedures.

- Regenerative Medicine : Its bioabsorbable nature makes it suitable for regenerative therapies where gradual resorption is desired.

Research Findings

Recent studies have reinforced the efficacy of this compound in promoting osteogenesis:

- A study found that composites of this compound with calcium phosphate showed controlled resorption rates, enhancing early-stage bone healing .

- Another investigation indicated that the addition of silicon to this compound formulations improved osteoblast activity and collagen expression, further supporting its use in regenerative medicine .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing calcium sulfate in laboratory settings, and how can reaction purity be ensured?

- Methodological Answer : this compound can be synthesized via precipitation by combining stoichiometric equivalents of calcium chloride (CaCl₂) and magnesium sulfate (MgSO₄) under controlled pH (~7–9) and temperature (25–40°C). Purity is assessed using gravimetric analysis or X-ray fluorescence (XRF) to quantify residual ions (e.g., Mg²⁺, Cl⁻). For reproducibility, ensure reagent-grade chemicals and consistent stirring rates to avoid inhomogeneous crystal formation .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer : Work should be conducted in a fume hood to minimize inhalation risks. Personal protective equipment (PPE) such as nitrile gloves and lab coats are mandatory. Consult Safety Data Sheets (SDS) for spill management and emergency procedures. For novel reactions, seek literature precedent or PI approval to assess risks associated with scale-up or untested conditions .

Q. How can researchers quantify this compound hemihydrate (CSH) content in modified gypsum samples?

- Methodological Answer : Use complexometric titration with EDTA to measure calcium ions, correlating results with initial setting time data via regression analysis. Validate accuracy with XRF, which detects elemental sulfur and calcium ratios. This dual-method approach reduces errors from impurities in industrial by-product gypsum .

Advanced Research Questions

Q. How can regression models improve the determination of this compound hemihydrate (CSH) in heterogeneous samples?

- Methodological Answer : Apply linear regression to correlate CSH content (%) with initial setting time (minutes) using a dataset of ≥75 samples. Classify data into training (70%) and validation (30%) sets. Cross-validate with XRF to confirm R² > 0.95. This method simplifies traditional titration workflows while maintaining accuracy for modified gypsum systems .

Q. What computational models predict this compound solubility in complex ionic solutions (e.g., ammonium sulfate)?

- Methodological Answer : Use empirical correlations for solubility product (Ksp) as a function of ionic strength (I) and temperature (T). For example, interpolate Ksp values from precomputed tables (Figure 1 in ) using linear regression. Validate with experimental solubility tests in ammonium sulfate solutions, adjusting for ion-pairing effects via Debye-Hückel theory .

Q. How can Plackett-Burman (P-B) and Central Composite Design (CCD) optimize this compound’s role in microbial fermentation media?

- Methodological Answer : Screen 9 factors (e.g., MgSO₄, CaCO₃) via P-B design with 12 experimental runs at high/low concentrations. Use ANOVA to identify significant variables (p < 0.05). Refine with CCD for 4–6 factors at 5 levels (−α, −1, 0, +1, +α) to model nonlinear interactions. Triplicate runs ensure statistical robustness in responses like enzyme activity or biomass yield .

Q. What bioreactor parameters maximize hydrogen sulfide production from microbial reduction of this compound?

- Methodological Answer : Use percolator-style bioreactors with anaerobic conditions and sodium lactate (≥20 g/L) as an electron donor. Monitor H₂S production via gas chromatography. Optimize hydraulic retention time (HRT) and pH (6.5–7.5) to achieve yields >7 g H₂S/L/24h. Scale-up requires iterative adjustments to lactate concentration and microbial consortia .

Q. How should this compound research data be structured to ensure reproducibility in academic publications?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis protocols, characterization methods (XRD, FTIR), and statistical analyses. Provide raw data for ≥5 critical experiments in supplementary materials. For computational studies, include code repositories and input parameters for solubility or regression models .

特性

IUPAC Name |

calcium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGAYBCDTDRGGQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaSO4, CaO4S | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-76-1 (1:1 salt, hemi-hydrate), 10101-41-4 (1:1 salt, di-hydrate) | |

| Record name | Calcium sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9029699 | |

| Record name | Sulfuric acid, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium sulfate appears as odorless, white powder or colorless, crystalline solid. Crystals sometimes have a blue, gray or reddish tinge or can be brick red. Density: 2.96 g cm-3., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Water or Solvent Wet Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, Fine, white to slightly yellowish-white odourless powder, Odorless, white powder or colorless, crystalline solid. [Note: May have blue, gray, or reddish tinge; [NIOSH], WHITE HYGROSCOPIC POWDER OR CRYSTALLINE POWDER., Odorless, white powder or colorless, crystalline solid., Odorless, white powder or colorless, crystalline solid. [Note: May have blue, gray, or reddish tinge.] | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | CALCIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/337 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), decomposes, Decomposes | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.3 % (NIOSH, 2023), Slightly soluble in water, insoluble in ethanol, For more Solubility (Complete) data for CALCIUM SULFATE (6 total), please visit the HSDB record page., PURE ANHYDROUS SLIGHTLY SOL IN WATER, 0.209 G/100 CC & 0.1619 G/100 CC WATER AT 30 & 100 °C; SOL IN AMMONIUM SALTS, SODIUM THIOSULFATE & GLYCERINE, Solubility in water, g/100ml at 20 °C: 0.2 (very good), 0.3% | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.96 (NIOSH, 2023) - Denser than water; will sink, 2.960, 2.9 g/cm³, 2.96 | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

NATURAL ANHYDRITE CRYSTALS ARE COLORLESS, RHOMBIC OR MONOCLINIC, NATURAL ANHYDRITE CRYSTALS ARE ORTHORHOMBIC, COLOR VARIES (WHITE WITH BLUE, GRAY OR REDDISH TINGE, OR BRICK RED), INSOL ANHYDRITE HAS SAME CRYSTAL STRUCTURE AS MINERAL ANHYDRITE, SOL ANHYDRITE IS OBTAINED IN GRANULAR OR POWDER FORM, For more Color/Form (Complete) data for CALCIUM SULFATE (7 total), please visit the HSDB record page. | |

CAS No. |

7778-18-9 | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15533 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E934B3V59H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM SULFATE (ANHYDROUS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

2840 °F (Decomposes) (NIOSH, 2023), 1450 °C, 2840 °F (decomposes), 2840 °F (Decomposes) | |

| Record name | CALCIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25006 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM SULFATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/645 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Calcium sulfate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0095.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。